N1-(3-Aminopropyl)cyclohexane-1,4-diamine trihydrochloride

Description

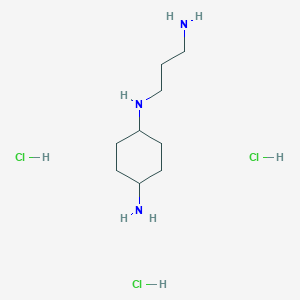

N1-(3-Aminopropyl)cyclohexane-1,4-diamine trihydrochloride is a cyclohexane-1,4-diamine derivative with a 3-aminopropyl substituent at the N1 position, complexed with three equivalents of hydrochloric acid. The trihydrochloride salt form ensures high water solubility, a critical feature for pharmaceutical applications .

Properties

IUPAC Name |

4-N-(3-aminopropyl)cyclohexane-1,4-diamine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3.3ClH/c10-6-1-7-12-9-4-2-8(11)3-5-9;;;/h8-9,12H,1-7,10-11H2;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUQUUBPZCOWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NCCCN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Aminopropyl)cyclohexane-1,4-diamine trihydrochloride typically involves the reaction of cyclohexane-1,4-diamine with 3-aminopropylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the trihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(3-Aminopropyl)cyclohexane-1,4-diamine trihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: It undergoes nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

N1-(3-Aminopropyl)cyclohexane-1,4-diamine trihydrochloride has been investigated for its role in drug development and therapeutic applications. Its structure allows it to function as a versatile building block in the synthesis of biologically active compounds.

Case Study: Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance, a study explored the synthesis of compounds based on this compound that showed efficacy against various cancer cell lines. The results indicated that these derivatives could inhibit tumor growth by inducing apoptosis in cancer cells .

Polymer Science

In polymer chemistry, this compound serves as a crosslinking agent for creating biomaterials. Its multifunctional nature allows it to facilitate the formation of hydrogels and other polymeric networks.

The compound is also utilized in the development of advanced materials due to its ability to enhance adhesion properties and mechanical strength. It is particularly beneficial in formulating adhesives and coatings that require robust performance under varying conditions.

Case Study: Adhesive Formulations

A study focused on the incorporation of this compound into adhesive formulations demonstrated improved bonding strength compared to traditional adhesives. The enhanced performance was attributed to the compound's ability to form strong intermolecular interactions within the adhesive matrix .

Chemical Synthesis

This compound is also employed as a reagent in organic synthesis. Its amine functional groups facilitate various chemical reactions, including nucleophilic substitutions and condensation reactions.

Table 2: Reaction Types Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new bonds |

| Condensation Reactions | Forms larger molecules through loss of small molecules (e.g., water) |

These reactions are crucial in developing new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(3-Aminopropyl)cyclohexane-1,4-diamine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and its structural analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituent | Salt Form | Purity | Key Applications |

|---|---|---|---|---|---|---|

| Target : N1-(3-Aminopropyl)cyclohexane-1,4-diamine trihydrochloride | C₉H₂₃Cl₃N₃* | ~278.6 (calc.) | 3-Aminopropyl | Trihydrochloride | ≥95%† | Pharmaceutical research |

| Spermidine trihydrochloride (N1-(3-Aminopropyl)butane-1,4-diamine trihydrochloride) | C₇H₂₂Cl₃N₃ | 254.63 | Linear butane chain | Trihydrochloride | 98–99% | Anti-aging supplements |

| N1-[(Pyridin-3-yl)methyl]cyclohexane-1,4-diamine trihydrochloride | C₁₂H₂₂Cl₃N₃ | 314.68 | Pyridin-3-ylmethyl | Trihydrochloride | >95% | Enzyme inhibition studies |

| N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride | C₁₃H₂₀Cl₂N₂ | 275.22 | 4-Chloro-benzyl | Dihydrochloride | – | Drug development |

| N1-((trans)-2-phenylcyclopropyl)cyclohexane-1,4-diamine hydrochloride | C₁₅H₂₁ClN₂ | 276.80 | trans-2-phenylcyclopropyl | Hydrochloride | – | Patent-specified therapeutics |

*Calculated based on structural analogy. †Assumed from similar compounds in evidence.

Key Observations:

- Backbone Rigidity : Cyclohexane derivatives (e.g., target compound) exhibit greater conformational rigidity compared to linear analogs like spermidine, which may enhance binding specificity to target proteins .

- Substituent Effects: 3-Aminopropyl (target): Enhances hydrophilicity and hydrogen-bonding capacity. Pyridin-3-ylmethyl (C₁₂H₂₂Cl₃N₃): Introduces aromaticity for π-π interactions and improved solubility .

- Salt Form : Trihydrochloride salts (target, spermidine) offer higher solubility than dihydrochloride or hydrochloride forms, critical for injectable formulations .

Spermidine Trihydrochloride (C₇H₂₂Cl₃N₃)

- Structure : Linear polyamine with a butane chain.

- Applications : Widely studied for autophagy induction and anti-aging effects. Clinical trials support its role in longevity and cardiovascular health .

- Limitations : Rapid metabolism due to flexible structure; cyclohexane analogs (e.g., target compound) may address this via enhanced rigidity .

N1-((trans)-2-phenylcyclopropyl)cyclohexane-1,4-diamine Hydrochloride (C₁₅H₂₁ClN₂)

- Structure : Cyclopropane ring introduces steric hindrance and electronic effects.

- Applications : Patented for therapeutic use in enzyme modulation (e.g., lysine-specific demethylase inhibitors) .

- Advantage Over Target Compound : The phenyl group may enhance binding to hydrophobic enzyme pockets, though reduced solubility compared to trihydrochloride salts .

N1-[(Pyridin-3-yl)methyl]cyclohexane-1,4-diamine Trihydrochloride (C₁₂H₂₂Cl₃N₃)

- Structure : Pyridine moiety enables coordination with metal ions or acidic residues in proteins.

- Applications : Used in kinase inhibition studies; the pyridine group mimics adenine in ATP-binding sites .

Biological Activity

N1-(3-Aminopropyl)cyclohexane-1,4-diamine trihydrochloride is a compound of interest due to its structural features and potential biological activities. This article explores its biological activity based on available research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a polyamine derivative characterized by a cyclohexane ring with amino groups that can interact with various biological systems. The presence of multiple amine groups suggests potential interactions with cellular components, particularly in the context of polyamine transport mechanisms.

The biological activity of this compound primarily revolves around its role in cellular processes influenced by polyamines. Polyamines are known to be involved in cell growth, differentiation, and apoptosis. The specific mechanism for this compound includes:

- Cellular Uptake : The compound can be selectively taken up by cells through polyamine transporters, which are often overexpressed in cancer cells. This selective uptake allows for targeted delivery of therapeutic agents.

- Interaction with DNA : Polyamines can bind to DNA and RNA, stabilizing their structures and influencing gene expression. This interaction may play a role in modulating cellular responses to stress and growth signals.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : Research indicates that polyamine conjugates can exhibit selective cytotoxicity against cancer cells. For instance, studies on L1210 murine leukemia cells demonstrated that modifications in the polyamine structure could enhance the selective delivery and efficacy of these compounds .

- Neuroprotective Effects : Some derivatives of polyamines have shown promise in neuroprotection, potentially mitigating oxidative stress in neuronal cells. While specific data on this compound is limited, the structural similarities suggest potential neuroprotective properties.

Case Studies

- Polyamine Transport Studies : A study demonstrated that modifications in the N1-substituents of polyamines could significantly affect their cellular uptake and biological activity. This highlights the importance of chemical structure in determining the efficacy of such compounds .

- Therapeutic Applications : There is ongoing research into using polyamines as therapeutic agents in various diseases, including cancer and neurodegenerative disorders. The ability of this compound to interact with polyamine transporters positions it as a candidate for further investigation in drug delivery systems.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing N1-(3-Aminopropyl)cyclohexane-1,4-diamine trihydrochloride?

Synthesis typically involves sequential alkylation of cyclohexane-1,4-diamine. A method analogous to ’s procedure for trans-cyclohexane-1,4-diamine derivatives can be adapted:

- Step 1 : React trans-cyclohexane-1,4-diamine with 3-aminopropyl chloride under basic conditions (e.g., K₂CO₃ in THF).

- Step 2 : Purify the intermediate via column chromatography.

- Step 3 : Hydrochloride salt formation using HCl in ethanol.

Yield optimization requires controlled stoichiometry and inert atmospheres to minimize side reactions .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- ¹H/¹³C NMR : Resolve amine proton environments (δ 1.2–3.5 ppm) and cyclohexane carbons (e.g., used ¹³C NMR for a related diamine) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₂₁N₃·3HCl).

- Elemental Analysis : Validate Cl⁻ content (~34.5% for trihydrochloride).

- IR Spectroscopy : Identify NH/amine stretches (3200–3500 cm⁻¹).

Q. What protocols ensure purity assessment for this compound in biological studies?

- HPLC : Use a C18 column with UV detection (λ = 210–220 nm) and a mobile phase of acetonitrile/0.1% TFA ( used similar methods for amine-containing compounds) .

- Melting Point : Compare observed values (e.g., 257–259°C for structurally similar hydrochlorides) to literature .

- TLC : Monitor reaction progress using silica plates and ninhydrin staining.

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Catalyst Screening : Test palladium or nickel catalysts for reductive amination steps.

- Solvent Effects : Compare polar aprotic solvents (DMF, THF) versus ethanol.

- Temperature Control : Lower temperatures (0–5°C) reduce byproducts like over-alkylated species.

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

Q. What strategies address contradictions in reported biological activity data?

- Isomer Purity : Positional isomers (e.g., 1,2- vs. 1,4-diamine) can alter binding; use chiral HPLC to verify stereochemistry ( highlights isomer-dependent activity) .

- Assay Standardization : Normalize cell viability assays (e.g., MTT) with internal controls.

- Buffer Compatibility : Test activity in physiological buffers (PBS, HEPES) to mimic in vivo conditions .

Q. How does the compound interact with cellular targets (e.g., enzymes or receptors)?

- Radiolabeling : Incorporate ¹⁴C or ³H isotopes (as in ’s spermidine studies) to track uptake and metabolism .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized proteins (e.g., ’s aptamer-based platforms) .

- Molecular Docking : Model interactions with cyclooxygenase or histone deacetylase (HDAC) using software like AutoDock.

Q. What analytical challenges arise in stability studies under physiological conditions?

- Degradation Pathways : Monitor hydrolysis (pH-dependent) via LC-MS; acidic conditions may cleave the aminopropyl group.

- Temperature Sensitivity : Accelerated stability testing (40°C/75% RH) identifies decomposition products.

- Light Exposure : UV-Vis spectroscopy detects photodegradation (common in halogenated analogs) .

Q. How do structural modifications (e.g., fluorination) impact pharmacological properties?

- Comparative Studies : Synthesize analogs with fluoro-benzyl or chloro-benzyl groups (see ’s catalog) and compare logP, solubility, and IC₅₀ values .

- Metabolic Stability : Use liver microsome assays to assess CYP450-mediated oxidation.

- Biodistribution : Radiolabeled analogs (e.g., ¹⁸F for PET imaging) track in vivo behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.